molecular formula C13H16N2O3 B554354 (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 34079-31-7

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B554354
CAS No.: 34079-31-7
M. Wt: 248.28 g/mol
InChI Key: ZCGHEBMEQXMRQL-NSHDSACASA-N
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Description

(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile synthetic intermediate and key structural motif in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a building block for the design and synthesis of novel protease inhibitors. The pyrrolidine ring, a common feature in many bioactive molecules, can be functionalized to interact specifically with enzyme active sites. Molecular frameworks incorporating substituted pyrrolidines are of significant interest in the development of therapeutic agents, particularly as inhibitors for aspartic proteases like HIV-1 protease . Research indicates that such pyrrolidine-based ligands are designed to fit into the S2-S3 extended subsite of the protease enzyme, contributing to potent enzyme inhibitory activity and antiviral effects . The chiral (S)-configuration of the compound is crucial for enabling stereospecific interactions with biological targets, which is a fundamental consideration in the design of effective inhibitors. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHEBMEQXMRQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426216
Record name cbz-l-prolinamide
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Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34079-31-7
Record name cbz-l-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-N-Cbz-prolinamide
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Biological Activity

(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a carbamoyl group attached to it. Its chemical structure can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant potential as an enzyme inhibitor , particularly targeting cholinesterases. Cholinesterase inhibitors are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic function can improve cognitive abilities.

Enzyme Inhibition Studies

A series of studies have demonstrated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown moderate inhibitory effects, with IC50 values indicating the concentration required for 50% inhibition. The most potent derivatives in the same class achieved IC50 values comparable to established drugs like rivastigmine:

Compound NameIC50 (μM)Target Enzyme
Benzyl (2S)-2-(2-chlorophenyl)carbamoylpyrrolidine-1-carboxylate46.35AChE
Benzyl (2S)-2-(4-bromophenyl)carbamoylpyrrolidine-1-carboxylate27.38BChE

These findings suggest that structural modifications can significantly influence the inhibitory potency against cholinesterases, highlighting the importance of molecular design in drug development.

The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes involved in neurotransmission. The compound's functional groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity. The inhibition of AChE and BChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Case Studies and Research Findings

Several studies have characterized the biological activity of this compound and its derivatives:

  • In Vitro Evaluation : A study involving a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates demonstrated their ability to inhibit AChE and BChE in vitro. The compounds were screened against human monocytic leukemia THP-1 cells to assess cytotoxicity, revealing insignificant toxicity levels across the board .
  • Comparative Analysis : The structure–activity relationship (SAR) analysis highlighted how variations in substituents on the phenyl ring affected inhibitory potency. For instance, compounds with ortho-brominated substitutions exhibited greater selectivity towards BChE compared to AChE .
  • Molecular Docking Studies : Molecular docking studies provided insights into how these compounds interact at the active sites of cholinesterases, suggesting that specific structural features are critical for effective binding and inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents at 2-Position Stereochemistry Key Applications
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (35010-96-9) C₁₅H₁₉N₃O₄ 305.33 Carbamoyl-ethylamine S-configuration Pharmaceutical intermediate
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate (1184919-19-4) C₁₅H₁₈N₂O₂ 266.32 Cyano and ethyl groups R-configuration Chiral building block
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate (1207455-77-3) C₁₉H₁₉NO₃ 309.36 4-formylphenyl Not specified Intermediate for aldehyde chemistry
Benzyl 2-(2-amino-3-carbamoylphenylcarbamoyl)-2-methylpyrrolidine-1-carboxylate (912444-71-4) C₂₁H₂₄N₄O₄ 396.44 2-amino-3-carbamoylphenyl and methyl Not specified Intermediate for API synthesis
(S)-Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (64030-42-8) C₁₉H₂₀N₂O₃ 324.37 Phenylcarbamoyl S-configuration Not specified (likely synthesis intermediate)

Structural Analysis and Functional Differences

In contrast, the cyano-ethyl substituent in 1184919-19-4 enhances electrophilicity, making it suitable for nucleophilic addition reactions. The 4-formylphenyl group in 1207455-77-3 provides a reactive aldehyde moiety for further derivatization (e.g., Schiff base formation), while the bulky 2-amino-3-carbamoylphenyl group in 912444-71-4 may influence steric hindrance during API synthesis.

Stereochemical Considerations :

  • Both 35010-96-9 and 64030-42-8 exhibit S-configuration at the pyrrolidine ring, critical for enantioselective interactions in drug discovery. The R-configuration in 1184919-19-4 highlights the role of stereochemistry in modulating reactivity or biological activity.

Molecular Weight and Applications :

  • Higher molecular weight compounds like 912444-71-4 (396.44 g/mol) are typically employed in late-stage API synthesis due to their complexity, whereas simpler derivatives like 64030-42-8 (324.37 g/mol) may serve as early intermediates.

Key Research Findings

  • Synthetic Utility: The carbamoyl group in 35010-96-9 facilitates peptide coupling reactions, while the cyano group in 1184919-19-4 is advantageous for click chemistry or nitrile hydrolysis.

Q & A

Q. What are the recommended synthetic routes for (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves protecting the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. A common route starts with N-Cbz-L-proline, which is activated using coupling agents like HATU or DCC, followed by reaction with ammonia to form the carbamoyl group. Key steps include:
  • Activation : Use HATU or DCC in anhydrous DMF to minimize side reactions .
  • Stereochemical Control : Maintain low temperatures (0–5°C) during coupling to preserve the (S)-configuration .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity .
    Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of ammonia to suppress hydrolysis by-products.

Q. How should researchers handle safety protocols when working with this compound, given limited toxicological data?

  • Methodological Answer : Adopt precautions for analogous benzyl-protected pyrrolidine derivatives:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with saline solution and consult an ophthalmologist .
    Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against a racemic mixture confirms enantiopurity .
  • NMR Spectroscopy : Analyze 1H^1H-NMR coupling constants (e.g., JJ-values for pyrrolidine protons) and NOESY correlations to verify stereochemistry .
  • X-ray Crystallography : Resolve crystal structures via SHELXL (for small molecules) to unambiguously assign configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?

  • Methodological Answer : Address discrepancies using:
  • Twinned Data Handling : In SHELXL, apply the TWIN command and HKLF 5 format for twin-law refinement .
  • Cross-Validation : Compare anisotropic displacement parameters (ADPs) from WinGX with DFT-optimized geometries to identify overfitting .
  • Supplementary Spectroscopy : Validate bond lengths/angles using 13C^{13}C-NCP/MAS NMR for solid-state conformation .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for pyrrolidine-carboxylate derivatives like this compound?

  • Methodological Answer : Systematic SAR studies involve:
  • Functional Group Modifications : Replace the benzyl group with substituted aryl rings (e.g., fluoro, nitro) to assess electronic effects on bioactivity .
  • Stereoisomer Synthesis : Compare (S)- vs. (R)-configurations using Mitsunobu reactions to evaluate stereochemical impact .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., fibroblast activation protein) to correlate substituents with IC50_{50} values .
DerivativeModificationBioactivity (IC50_{50}, nM)
Parent None120 ± 5
4-Fluoro Fluorine at pyrrolidine 4-position45 ± 3
N-Methyl Methylated carbamoyl group>500 (inactive)

Q. How can high-resolution mass spectrometry (HRMS) and multi-dimensional NMR be integrated to characterize degradation products of this compound under stressed conditions?

  • Methodological Answer : Follow this workflow:
  • Stress Testing : Expose the compound to heat (60°C), UV light, or acidic/basic conditions (0.1 M HCl/NaOH, 24 hr) .
  • HRMS Analysis : Use Q-TOF instruments (ESI+) to identify degradation fragments (e.g., m/z 265.1284 for debenzylated pyrrolidine) .
  • NMR Elucidation : Perform 1H^1H-13C^{13}C-HSQC and HMBC to map degradation pathways (e.g., hydrolysis of the carbamate group confirmed by loss of benzyl carbonyl signal at δ 167 ppm) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
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(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

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